molecular formula C12H13N3O2 B14256888 (2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine CAS No. 184420-05-1

(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine

Katalognummer: B14256888
CAS-Nummer: 184420-05-1
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: DUNKNFILUWURIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a benzoxatriazonine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form the conjugated dienoic and trienoic esters . These reactions are highly selective and can achieve high isomeric purity.

Industrial Production Methods

Industrial production of (2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine is unique due to its specific structural features, including the methoxy and dimethyl groups and the benzoxatriazonine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

184420-05-1

Molekularformel

C12H13N3O2

Molekulargewicht

231.25 g/mol

IUPAC-Name

4-methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine

InChI

InChI=1S/C12H13N3O2/c1-8-10-6-4-5-7-11(10)17-9(2)13-12(16-3)15-14-8/h4-7H,1-3H3

InChI-Schlüssel

DUNKNFILUWURIP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N=C(OC2=CC=CC=C12)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.